molecular formula C7H10BNO3 B151131 2-Ethoxypyridine-3-boronic acid CAS No. 854373-97-0

2-Ethoxypyridine-3-boronic acid

Cat. No. B151131
M. Wt: 166.97 g/mol
InChI Key: FXUMKSCYKPOZOO-UHFFFAOYSA-N
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Description

2-Ethoxypyridine-3-boronic acid is a chemical compound that has been identified as a versatile reagent in the field of organic synthesis. It is particularly useful in the synthesis of highly-functionalized 3-aryl/heteroaryl-pyridines through Suzuki cross-coupling reactions. The compound is synthesized from readily-available 2-ethoxypyridine and has been successfully isolated on a scale of approximately 70 grams .

Synthesis Analysis

The synthesis of 2-ethoxypyridine-3-boronic acid involves a directed ortho-metalation reaction. This method has proven to be commercially viable and allows for the production of the compound on a significant scale. The process is efficient and provides access to this boronic acid derivative, which can be used as a building block in various chemical syntheses .

Molecular Structure Analysis

The molecular structure of 2-ethoxypyridine-3-boronic acid has been elucidated using X-ray crystallography. The structure reveals that the boronic acid group participates in an intramolecular hydrogen bond (O–H···O) with the adjacent ethoxy substituent. Additionally, there is an intermolecular hydrogen bond (O–H···N) present, which could influence the reactivity and stability of the compound .

Chemical Reactions Analysis

2-Ethoxypyridine-3-boronic acid is primarily used in Suzuki cross-coupling reactions, a type of chemical reaction that forms carbon-carbon bonds. This compound reacts with various aryl/heteroaryl halides under palladium-catalyzed conditions to yield novel 2-ethoxy-3-aryl/heteroaryl-pyridines. The reactions are highly efficient, leading to products in high yield. The heteroaryl groups involved in these reactions include pyridyl, pyrimidyl, and pyrazyl .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-ethoxypyridine-3-boronic acid are not detailed in the provided papers, the general properties of boronic acids suggest that they are typically Lewis acids and can form reversible covalent bonds with diols and other nucleophiles. This characteristic is essential for their role in cross-coupling reactions and can also be exploited in the recognition and sensing of carbohydrates, as suggested by the affinity of related boronic acids for diols .

Scientific Research Applications

Synthesis Applications

2-Ethoxypyridine-3-boronic acid is a valuable reagent in synthetic chemistry. It is used in the synthesis of highly-functionalised 3-aryl/heteroaryl-pyridines via Suzuki cross-coupling reactions. The compound is synthesized on a significant scale through directed ortho-metalation reactions on readily-available 2-ethoxypyridine. It shows high efficiency in cross-coupling reactions with aryl/heteroaryl halides under palladium-catalysed Suzuki–Miyaura conditions, leading to novel 2-ethoxy-3-aryl/heteroaryl-pyridines with high yield (Thompson et al., 2005).

Supramolecular Chemistry

In the field of supramolecular chemistry, boronic acids, including derivatives like 2-ethoxypyridine-3-boronic acid, are used to create complex structures. For example, the reversible formation of planar chiral ferrocenylboroxines has been studied, involving boronic acid derivatives in the synthesis of enantiomerically pure boroxines. These compounds exhibit unique properties such as reversible oxidation events and significant communication between their ferrocenyl moieties, making them significant in electrochemical applications (Thilagar et al., 2011).

Fluorescence Quenching Studies

Boronic acid derivatives like 2-ethoxypyridine-3-boronic acid are studied for their fluorescent properties, which are valuable in sensor design. Research on fluorescence quenching of these compounds in various solvents provides insights into their behavior, aiding in the development of fluorescent sensors and other applications. Studies focus on understanding quenching mechanisms and evaluating various quenching parameters (Melavanki et al., 2018).

Chemosensors for Biological Substances

Boronic acids are used in developing sensors for carbohydrates, L-dopamine, fluoride, copper ion, mercury ion, and hydrogen peroxide. These sensors are significant in disease prevention, diagnosis, and treatment. The interaction of boronic acid with cis-1,2- or 1,3-diol forms rings, which serve as the basis for fluorescent sensors. Understanding their fluorescence properties, such as intensity changes and quantum yields, is crucial in sensor development (Huang et al., 2012).

Catalysis in Organic Reactions

2-Ethoxypyridine-3-boronic acid and its derivatives are used in various organic reactions, including catalysis. They are involved in enantioselective reactions, such as the aza-Michael addition of hydroxamic acid to quinone imine ketals. These catalytic properties pave the way for creating densely functionalized cyclohexanes and other complex organic molecules (Hashimoto et al., 2015).

Electrochemical Sensing

Boronic acid-substituted compounds, including those derived from 2-ethoxypyridine-3-boronic acid, are explored for electrochemical sensing applications. These compounds are particularly useful in detecting fluoride and various sugars. The binding of these molecules to the boron atom causes shifts in electrochemical properties, making them suitable for developing electrochemical sensors (Nicolas et al., 2001).

Safety And Hazards

2-Ethoxypyridine-3-boronic acid is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place and the container should be kept tightly closed .

properties

IUPAC Name

(2-ethoxypyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BNO3/c1-2-12-7-6(8(10)11)4-3-5-9-7/h3-5,10-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXUMKSCYKPOZOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(N=CC=C1)OCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80461872
Record name 2-Ethoxypyridine-3-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80461872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxypyridine-3-boronic acid

CAS RN

854373-97-0
Record name 2-Ethoxypyridine-3-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80461872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MK Balaconis - 2013 - repository.library.northeastern.edu
… 2ethoxypyridine-3-boronic acid had the greatest percent change of 30.7 ± 0.6 %, but only sensors with octylboronic acid demonstrated almost full fluorescence reversibility as their …

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